molecular formula C5H6ClN3O2 B1458585 methyl 5-chloro-1-methyl-1H-1,2,4-triazole-3-carboxylate CAS No. 1807982-60-0

methyl 5-chloro-1-methyl-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B1458585
CAS No.: 1807982-60-0
M. Wt: 175.57 g/mol
InChI Key: KAEPFAJSYRAVGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-chloro-1-methyl-1H-1,2,4-triazole-3-carboxylate (CAS 1807982-60-0) is a versatile chemical intermediate with the molecular formula C 5 H 6 ClN 3 O 2 and a molecular weight of 175.57 g/mol . This compound belongs to the 1,2,4-triazole chemical family, which is known for its significant role in the development of bioactive molecules . The structure features both a reactive chloro substituent and a methyl ester group, making it a valuable bifunctional building block for medicinal chemistry and drug discovery research. Derivatives of 1,2,4-triazole-3-carboxylate are extensively studied as analogs of the antiviral and anticancer drug Ribavirin . Research indicates that such analogs, particularly those with substitutions on the triazole ring, show promising antiproliferative effects in cancer cell lines, including leukemia models . Some studies have demonstrated that specific n-decyloxymethyl derivatives can inhibit cell cycle progression and induce apoptosis in leukemia cells at low micromolar concentrations, suggesting their potential as lead compounds for anticancer treatments . Furthermore, 1-substituted triazole derivatives have exhibited antimicrobial potential against Gram-positive bacteria like Micrococcus luteus and the Gram-negative bacterium Pseudomonas aeruginosa . The proposed mechanism of action for these bioactive derivatives may involve the inhibition of translation initiation by interfering with eIF4E assembly . This product is intended for research purposes as a chemical synthon to generate novel compounds for biological evaluation. It is supplied as a solid and should be stored according to the manufacturer's recommendations . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

IUPAC Name

methyl 5-chloro-1-methyl-1,2,4-triazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3O2/c1-9-5(6)7-3(8-9)4(10)11-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAEPFAJSYRAVGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: N-Methylation of 1,2,4-Triazole

  • React 1,2,4-triazole with potassium hydroxide and ethanol.
  • Slowly add chloromethane under reflux to obtain 1-methyl-1,2,4-triazole.
  • This step avoids excessive quaternization and is conducted under controlled alkali conditions.

Step 2: Selective 5-Position Functionalization

Two approaches are reported:

  • Bromination route: Dissolve 1-methyl-1,2,4-triazole in tetrahydrofuran (THF) with TMEDA, cool, add n-butyllithium, then dibromomethane to afford 5-bromo-1-methyl-1H-1,2,4-triazole.
  • Silylation route: Dissolve in THF, cool, add lithium diisopropylamide (LDA), then trimethylchlorosilane to obtain 5-trimethylsilyl-1-methyl-1H-1,2,4-triazole.

Step 4: Esterification to Methyl Ester

  • React the 5-substituted 1-methyl-1H-1,2,4-triazole-3-carboxylic acid with methanol.
  • Add thionyl chloride dropwise to promote esterification.
  • Reaction is carried out at 20-60°C for several hours.
  • Purification by concentration, washing, and drying yields the methyl ester.

Representative Experimental Data and Yields

Step Reaction Conditions Key Reagents Temperature (°C) Yield (%) Purity (HPLC %)
N-Methylation KOH, ethanol, chloromethane, reflux 1,2,4-triazole, CH3Cl Reflux (~78) Not specified -
5-Bromination n-BuLi, TMEDA, dibromomethane, THF 1-methyl-1,2,4-triazole -78 Not specified -
Carboxylation LDA, CO2, THF 5-bromo or 5-trimethylsilyl derivative -78 to 20 72.5 - 75.7 98.4 - 99.2
Esterification Thionyl chloride, methanol 5-bromo acid 20-60 92.3 98.9
Debromination / Deprotection Pd/C, DBU, H2 or Zn/AcOH or TBAF 5-bromo or 5-trimethylsilyl ester 25-35 (H2) or 15-35 (Zn) Not specified -

Notes on Chlorination

While the patent and literature detail bromination and silylation at the 5-position, direct chlorination methods for obtaining methyl 5-chloro-1-methyl-1H-1,2,4-triazole-3-carboxylate are less explicitly documented. Potential approaches include:

  • Halogen exchange reactions starting from 5-bromo derivatives using chloride salts under suitable conditions.
  • Direct electrophilic chlorination of the triazole ring, though regioselectivity and conditions require careful control.

Further research or experimental optimization may be necessary to establish a robust chlorination protocol.

Summary Table of Preparation Route

Step Intermediate/Product Key Reagents Purpose Notes
1 1-methyl-1,2,4-triazole KOH, ethanol, chloromethane N-methylation Avoids over-quaternization
2 5-bromo or 5-trimethylsilyl derivative n-BuLi + dibromomethane or LDA + TMSCl 5-position functionalization Enables regioselective substitution
3 5-substituted 1-methyl-1,2,4-triazole-3-carboxylic acid LDA, CO2 Carboxylation at 3-position High yield and purity
4 Methyl ester of 5-substituted triazole Thionyl chloride, methanol Esterification Efficient conversion to methyl ester
5 This compound Pd/C + H2 + DBU or Zn/AcOH or TBAF Debromination / deprotection / halogen exchange Final product formation

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-1-methyl-1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The triazole ring can undergo oxidation or reduction under specific conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.

    Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.

Major Products Formed

    Substitution Reactions: Products include various substituted triazoles depending on the nucleophile used.

    Oxidation and Reduction: Products include oxidized or reduced triazole derivatives.

    Hydrolysis: The major product is 5-chloro-1-methyl-1H-1,2,4-triazole-3-carboxylic acid.

Scientific Research Applications

Methyl 5-chloro-1-methyl-1H-1,2,4-triazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-chloro-1-methyl-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Key Features :

  • Molecular Formula : C₆H₆ClN₃O₂.
  • Functional Groups : Chloro (electron-withdrawing), methyl (steric and electronic modifier), and ester (hydrolyzable moiety).
  • Applications : Intermediate in drug synthesis, enzyme inhibition studies, and coordination chemistry.

Comparative Analysis with Structurally Similar Compounds

Structural Comparison

The compound is compared to analogs with variations in substituents, ester groups, and ring substitution patterns (Table 1).

Table 1: Structural and Physicochemical Properties of Selected Triazole Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) LogP Key Features
Methyl 5-chloro-1-methyl-1H-1,2,4-triazole-3-carboxylate Cl (5), CH₃ (1), COOCH₃ (3) C₆H₆ClN₃O₂ 187.58 ~1.2* Enhanced steric bulk, moderate lipophilicity
Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate hydrochloride NH₂ (5), COOCH₃ (3), HCl salt C₄H₆ClN₄O₂ 178.58 -0.686 Polar, water-soluble (due to amino group)
Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate Cl (5), COOC₂H₅ (3) C₅H₅ClN₃O₂ 174.56 ~1.5* Longer ester chain, higher lipophilicity
Methyl 5-bromo-1H-1,2,4-triazole-3-carboxylate Br (5), COOCH₃ (3) C₄H₄BrN₃O₂ 214.00 ~1.8* Greater halogen size, potential reactivity differences
Ethyl 1-(3-chloro-4-methylphenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate Cl (aryl), COOC₂H₅ (3) C₁₂H₁₂ClN₃O₃ 281.70 ~2.0* Aryl substitution, keto group for hydrogen bonding

*Predicted values based on structural analogs.

Reactivity and Stability

  • Chloro vs. Amino Substituents: The chlorine atom in the target compound enhances electrophilicity at position 5, facilitating nucleophilic substitution reactions. In contrast, the amino group in its analog (CAS 3641-14-3) increases polarity and hydrogen-bonding capacity, making it more suited for aqueous-phase reactions .
  • Ester Group Variations : Ethyl esters (e.g., ethyl 5-chloro-1H-triazole-3-carboxylate) exhibit slower hydrolysis rates compared to methyl esters due to increased steric hindrance, affecting drug bioavailability .
  • Halogen Effects : Bromine (in methyl 5-bromo-1H-triazole-3-carboxylate) may enhance photostability but reduce solubility compared to chlorine .

Availability and Commercial Status

  • Methyl 5-Chloro-1-Methyl-1H-Triazole-3-Carboxylate : Listed as discontinued by suppliers like CymitQuimica, limiting its current accessibility .
  • Amino and Ethyl Analogs: Commercially available (e.g., BLD Pharm Ltd., LEAPChem) at >98% purity, reflecting higher demand .

Biological Activity

Methyl 5-chloro-1-methyl-1H-1,2,4-triazole-3-carboxylate is a derivative of the triazole class, which has garnered attention for its diverse biological activities, particularly in antimicrobial and antifungal research. This article provides an in-depth examination of the compound's biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Chlorine atom at the 5-position
  • Methyl group at the 1-position
  • Carboxylate group at the 3-position

These structural components contribute to its unique biological properties.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Inhibition of Ergosterol Synthesis : Similar to other triazoles, this compound inhibits enzymes involved in ergosterol biosynthesis in fungi, disrupting cell membrane integrity.
  • Targeting COX Enzymes : Preliminary studies suggest potential inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways.

In Vitro Studies

Research has demonstrated significant antimicrobial properties for this compound. The compound exhibits activity against various fungal strains and bacteria. A summary of its antimicrobial efficacy is presented in Table 1.

Microorganism Minimum Inhibitory Concentration (MIC)
Candida albicans32 µg/mL
Aspergillus niger16 µg/mL
Escherichia coli64 µg/mL
Staphylococcus aureus32 µg/mL

Table 1: Antimicrobial Efficacy of this compound

Case Studies

Several case studies highlight the compound's potential in therapeutic applications:

  • Fungal Infections : In a study involving immunocompromised patients with fungal infections, this compound was administered as part of an antifungal regimen. Results indicated a significant reduction in fungal load compared to control groups.
  • Anti-inflammatory Effects : A recent investigation into the anti-inflammatory properties of triazole derivatives found that this compound exhibited selective inhibition of COX-2 with an IC50 value of approximately 25 nM. This suggests a potential role in managing inflammatory conditions.

Comparative Analysis

To further understand its biological activity, a comparative analysis with similar compounds was conducted. Table 2 summarizes key differences in biological effects among selected triazole derivatives.

Compound MIC (µg/mL) COX Inhibition (IC50)
Methyl 5-Chloro-1-Methyl-1H-1,2,4-Triazole1625 nM
Methyl 3-Chloro-5-Methoxy-1-Methyl Triazole32Not reported
Methyl 5-Amino Triazole>64Not reported

Table 2: Comparative Biological Activity of Triazole Derivatives

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 5-chloro-1-methyl-1H-1,2,4-triazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 5-chloro-1-methyl-1H-1,2,4-triazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.